2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety and at the 3-position with a pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and sulfanyl groups contribute to electronic and steric properties critical for molecular interactions.
Properties
IUPAC Name |
3-pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)13-6-4-12(5-7-13)11-27-16-9-8-15-23-24-17(26(15)25-16)14-3-1-2-10-22-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGSFXJNBAHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine nucleus is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting 3-chloropyridazine-4-amine with hydrazine hydrate under refluxing ethanol (78°C, 12 hours), yielding 3-hydrazinylpyridazine as a key intermediate. Subsequent treatment with trifluoroacetic anhydride in chlorobenzene at 110°C for 42 hours facilitates intramolecular cyclization to form the triazolo[4,3-b]pyridazine framework.
Reaction Conditions:
Alternative Route via Radical Cyclization
Recent advancements demonstrate the utility of radical-mediated cyclization for triazolo-pyridazine synthesis. Treatment of vinylogous enaminonitriles with sulfonyl hydrazides in glacial acetic acid induces a formal [4 + 2] cyclization, forming the triazolo-pyridazine core with embedded sulfonyl groups. While this method excels in regioselectivity, its applicability to the target compound requires post-synthetic modification of the sulfonyl moiety.
Introduction of the [4-(Trifluoromethyl)phenyl]methylsulfanyl Group
Nucleophilic Substitution at Position 6
The sulfanyl group is introduced via nucleophilic displacement of a leaving group (typically chlorine) at position 6 of the triazolo-pyridazine core.
Procedure:
- Generation of Thiolate Nucleophile :
Sodium hydride (1.2 equiv) in anhydrous DMF deprotonates [4-(trifluoromethyl)phenyl]methanethiol at 0°C, forming the reactive thiolate species. - Substitution Reaction :
The thiolate solution is added dropwise to 3-chloro-6-iodo-triazolo[4,3-b]pyridazine in DMF at 25°C. The mixture is stirred for 8 hours under nitrogen, achieving >95% conversion (monitored by TLC).
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Base | NaH |
| Solvent | DMF |
| Yield | 82% |
Direct Sulfur Insertion via Radical Pathways
An emerging strategy employs photoredox catalysis to insert sulfur atoms directly into C–H bonds. Irradiation of the triazolo-pyridazine precursor with [Ir(ppy)₃] (1 mol%) and [4-(trifluoromethyl)phenyl]methanethiol under blue LEDs (456 nm) facilitates radical coupling at position 6. This method bypasses pre-functionalization but requires stringent oxygen-free conditions.
Installation of the Pyridine Ring at Position 3
Suzuki–Miyaura Cross-Coupling
The pyridine moiety is introduced via palladium-catalyzed cross-coupling between a boronic ester-functionalized triazolo-pyridazine and 3-bromopyridine.
Protocol:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C
- Time: 12 hours
- Yield: 78%
Key Considerations:
- Pre-activation of the triazolo-pyridazine with pinacol boronate enhances coupling efficiency.
- Microwave-assisted conditions (150°C, 30 minutes) reduce reaction time to 2 hours with comparable yields.
Direct Cyclization Approaches
An alternative one-pot method condenses 2-cyanopyridine with the triazolo-pyridazine-thiol intermediate in the presence of ammonium acetate. This approach eliminates separate coupling steps but suffers from lower regiocontrol (yield: 65%).
Industrial-Scale Production Considerations
Process Intensification Strategies
- Continuous Flow Reactors : Microreactor technology minimizes thermal gradients during exothermic cyclization steps, improving safety and yield consistency.
- In Situ FTIR Monitoring : Real-time spectral analysis enables precise endpoint detection during sulfanyl group installation, reducing over-reaction byproducts.
Purification and Quality Control
Final purification employs sequential crystallization from ethanol/water (3:1) followed by preparative HPLC (C18 column, acetonitrile/0.1% formic acid gradient). Critical quality attributes include:
- Purity : ≥99.5% (HPLC)
- Residual Solvents : <500 ppm (ICH Q3C guidelines)
- Heavy Metals : <10 ppm (USP <232>)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Nucleophilic Substitution | 82 | 99.1 | High | $$$ |
| Radical Coupling | 75 | 98.5 | Moderate | $$$$ |
| Suzuki Cross-Coupling | 78 | 99.3 | High | $$$$$ |
| One-Pot Cyclization | 65 | 97.8 | Low | $$ |
Cost Index: $ (low) to $$$$$ (high)
Chemical Reactions Analysis
Types of Reactions
2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-pyridine derivatives. For instance, compounds with similar scaffolds have been synthesized and evaluated for their antifungal activity against various strains of Candida and other fungi. A notable study synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, which exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole . This suggests that derivatives of 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine may also possess similar or enhanced antifungal properties.
Antimalarial Potential
The compound's structure incorporates a triazole moiety, which has been associated with antimalarial activity. In silico studies have shown that triazolo-pyridine sulfonamides can inhibit falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite. Compounds designed based on this scaffold demonstrated promising in vitro antimalarial activity with low IC50 values, indicating their potential as lead candidates for further development in antimalarial drug discovery .
Anticancer Research
The triazolo-pyridine framework has also been investigated for anticancer applications. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related compounds have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural modifications present in 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine could enhance its efficacy against specific cancer types through targeted mechanisms of action.
Anti-inflammatory Properties
Triazolo-pyridines have been recognized for their anti-inflammatory properties as well. The sulfonamide group present in the compound may contribute to these effects by modulating inflammatory pathways. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential therapeutic application for 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine in treating inflammatory diseases.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Studies have shown that modifications to the trifluoromethyl group or alterations in the sulfonamide substituents can significantly affect the pharmacological profiles of these compounds. By systematically varying these components within the molecular structure of 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine, researchers can identify more potent analogs with improved therapeutic indices.
Mechanism of Action
The mechanism of action of 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares its [1,2,4]triazolo[4,3-b]pyridazine backbone with several analogs, but substituent variations significantly influence its properties:
Biological Activity
The compound 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure includes a pyridine ring fused with a triazole and pyridazine moiety, along with a trifluoromethyl group and a sulfanyl substituent. These structural features contribute to its unique pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C18H12F3N5S |
| IUPAC Name | 3-pyridin-4-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
| CAS Number | 51349275 |
Anticancer Activity
Research indicates that compounds featuring triazole and pyridazine scaffolds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
-
Mechanisms of Action :
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth regulation .
- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of triazole-pyridazine compounds can effectively reduce the viability of various cancer cell lines .
- Case Study :
Antimicrobial Activity
The compound's antimicrobial properties have been explored through various studies:
- In Vitro Studies : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. For example, derivatives containing similar functional groups have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Preliminary studies suggest that it may inhibit cholinesterase activity, which could have implications for treating neurodegenerative diseases like Alzheimer's .
- Carbonic Anhydrase Inhibition : Another area of interest is its effect on carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. Inhibitors of this enzyme are valuable in treating conditions such as glaucoma and epilepsy .
Q & A
Q. What are common synthetic routes for preparing 2-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine?
The synthesis typically involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl precursors under acidic conditions.
- Sulfanyl group introduction : Nucleophilic substitution using 6-chloro-pyridazine intermediates and thiols (e.g., [4-(trifluoromethyl)phenyl]methanethiol) .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound. Key reagents: 6-chloro-3-chloromethyl pyridine derivatives (as in ) and thiophilic catalysts (e.g., DMF or NaH) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Spectroscopy : - and -NMR to verify substituent positions and purity.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray crystallography : To resolve bond angles (e.g., C–S bond at ~1.8 Å) and confirm the triazole-pyridazine scaffold (as demonstrated in and ) .
Q. How should researchers design initial biological screening assays for this compound?
- Target selection : Prioritize kinases or enzymes with triazole-binding pockets (e.g., bacterial dihydrofolate reductase).
- In vitro assays : Use microbroth dilution for antibacterial activity (MIC values) or fluorescence-based enzymatic inhibition assays .
- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and solvent-only blanks.
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanyl group incorporation step?
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of thiols.
- Catalysts : Use NaH or KCO to deprotonate thiols and accelerate substitution .
- Temperature : Reactions at 60–80°C improve kinetics without degrading sensitive trifluoromethyl groups .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Purity verification : HPLC with UV detection (λ = 254 nm) to rule out impurities >95% .
- Assay variability : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Structural analogs : Compare with derivatives (e.g., fluorophenyl variants in ) to isolate substituent effects .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., triazole-interacting kinases).
- QSAR studies : Correlate substituent electronegativity (e.g., CF) with activity trends .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the sulfanyl group (e.g., replace CF with Cl or OCH) and test activity shifts.
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using crystallography data (e.g., N3 of triazole in ) .
- Metabolic profiling : LC-MS to track metabolite formation and stability in liver microsomes .
Methodological Guidance for Data Interpretation
Q. How should crystallographic data (e.g., bond angles) be interpreted for structural validation?
- Compare experimental bond lengths/angles with computational predictions (e.g., DFT at B3LYP/6-31G* level).
- Validate hydrogen bonding networks (e.g., S1–H7A interactions in ) using Mercury software .
Q. What are best practices for resolving low solubility in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
